Withanoside IV

説明

Withanoside IV is a compound found in Withania somnifera, also known as Ashwagandha . It has been shown to improve hindlimb function by facilitating axonal growth and increasing peripheral nervous system myelin levels after spinal cord injury . It may also prevent or decrease the growth of tumors in humans .

Synthesis Analysis

The biosynthetic route and identification of key regulatory genes involved in withanolide biosynthesis, including Withanoside IV, have been explored . Various strategic pathway genes have been characterized, leading to the development of molecular circuitries for the production of key intermediates or end products .

Molecular Structure Analysis

Withanoside IV has been studied for its potential as an anti-inflammatory compound. In silico docking analysis revealed that Withanoside IV and other bioactives of Ashwagandha could be promising inhibitors against bovine NLRP9 protein .

Chemical Reactions Analysis

Withanolides, including Withanoside IV, act as anti-inflammatory agents by inhibiting lymphocyte proliferation, complement system, and delayed-type hypersensitivity .

Physical And Chemical Properties Analysis

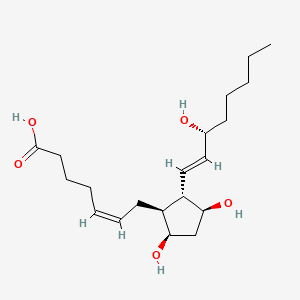

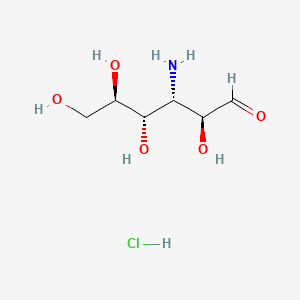

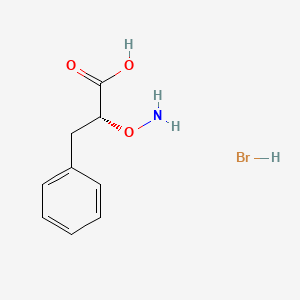

Withanoside IV is a white-beige powder . It is soluble in ethanol and methanol, slightly soluble in water, and insoluble in n-hexane . Its chemical formula is C40H62O15 and it has a molecular weight of 782.9 .

科学的研究の応用

Neurodegenerative Disease Management

Withanoside IV has been studied for its potential in reversing behavioral deficits and plaque pathology in Alzheimer’s disease models. It appears to promote the expression of proteins involved in the clearance of β-amyloid peptides, which are implicated in Alzheimer’s disease pathology .

Pharmacological Reference Standard

Withanoside IV is used as a reference standard in pharmacological research, particularly in quality tests and assays as specified in the USP compendia. This ensures the consistency and accuracy of pharmacological studies involving this compound .

Curative Applications Enhancement

Research is ongoing to optimize dosages and enhance the curative applications of Withanoside IV, particularly within the context of traditional medicine practices .

Traditional Medicine

Withania somnifera, the plant from which Withanoside IV is derived, has a long history of use in traditional medicine for managing various ailments. Current research is expanding on this knowledge to explore new therapeutic potentials .

Biochemical Profiling

Withanoside IV is a subject of biochemical profiling studies aimed at understanding its role and efficacy as part of nutraceuticals, especially within the context of natural products research .

作用機序

Target of Action

Withanoside IV, a natural product derived from the medicinal plant Withania somnifera , primarily targets the host cell surface receptor ACE2 . ACE2 is a key receptor for SARS-CoV-2, the virus responsible for COVID-19 . Additionally, Withanoside IV has been found to facilitate the regeneration of axons and dendrites by reconstructing pre- and post-synapses in neurodegenerative diseases .

Mode of Action

Withanoside IV interacts with its targets, leading to various changes. For instance, it has been found to significantly inhibit the expression of ACE2 , which may potentially prevent the entry of SARS-CoV-2 into host cells . In the context of neurodegenerative diseases, Withanoside IV helps in the reconstruction of pre- and post-synapses, thereby facilitating the regeneration of axons and dendrites .

Biochemical Pathways

The biochemical pathways affected by Withanoside IV are primarily related to its role in neurodegenerative diseases and viral infections. It has been found to reverse behavioral deficits, plaque pathology, and accumulation of β-amyloid peptides (Aβ) in animal models of Alzheimer’s disease . This is achieved through higher expression of low-density lipoprotein receptor-related protein in brain micro-vessels and the Aβ-degrading protease neprilysin .

Pharmacokinetics

The pharmacokinetic properties of Withanoside IV have been studied using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Upon oral administration of Withania somnifera root extract, the maximum concentration (Cmax) of Withanoside IV was found to be 13.833 ± 3.727 ng/mL, with a time to reach maximum concentration (Tmax) of 0.750 ± 0.000 hours . Despite its higher molecular weight (> 700 g/mol), Withanoside IV is polar due to the glucose moieties attached at the C3 position, which allows it to be readily transported across the intestinal barrier .

Result of Action

The molecular and cellular effects of Withanoside IV’s action are primarily seen in its potential therapeutic effects against neurodegenerative diseases and viral infections. It has been found to prevent pathogenesis and neuronal death, ameliorate memory deficits in mice , and inhibit the expression of ACE2, potentially preventing the entry of SARS-CoV-2 into host cells .

Action Environment

The action, efficacy, and stability of Withanoside IV can be influenced by various environmental factors. For instance, the absorption of Withanoside IV from the stomach lining can be affected by the solubility of the compound . Furthermore, the presence of other compounds in the environment, such as other withanolides and withanosides, can also influence the action of Withanoside IV .

特性

IUPAC Name |

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3/t18-,20+,21-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQQGHSDHGOYRH-IFUSOADVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746874 | |

| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Withanoside IV | |

CAS RN |

362472-81-9 | |

| Record name | Withanoside IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362472819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOSIDE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156GUP486T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)

![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)